1-Propanethiol

Catalog No.
S1520981
CAS No.
107-03-9
M.F
C3H8S
CH3(CH2)2SH
C3H8S
M. Wt
76.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanethiol

CAS Number

107-03-9

Product Name

1-Propanethiol

IUPAC Name

propane-1-thiol

Molecular Formula

C3H8S
CH3(CH2)2SH
C3H8S

Molecular Weight

76.16 g/mol

InChI

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3

InChI Key

SUVIGLJNEAMWEG-UHFFFAOYSA-N

SMILES

CCCS

Solubility

Slight (NIOSH, 2016)
0.02 M
1.9 mg/mL at 25 °C
Miscible in ethanol, ether; very soluble in acetone
SOL IN PROPYLENE GLYCOL
Soluble in ethanol, ether, acetone, benzene
In water, 1.90X10+3 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.190
soluble in water, alcohol, propylene glycol and oils
Slight

Synonyms

1-Mercaptopropane; 1-Propyl Mercaptan; 1-Propylthiol; Propyl Mercaptan; Propylthiol; n-Propanethiol; n-Propyl Mercaptan; n-Propylthiol;

Canonical SMILES

CCCS

Cell Biology and Biochemistry

  • Studying cellular processes: 1-Propanethiol can be used to modify the properties of cell membranes, allowing researchers to study various cellular processes like signal transduction and membrane transport [].
  • Protein research: It can be used to label and purify proteins, aiding in their characterization and analysis [, ].

Materials Science and Nanotechnology

  • Self-assembled monolayers (SAMs): 1-Propanethiol forms well-defined SAMs on various surfaces, making it valuable for studying surface-molecule interactions and developing novel materials with specific functionalities [].
  • Nanoparticle synthesis: It can be used as a capping agent or stabilizer during the synthesis of nanoparticles, controlling their size and properties [].

Other Research Applications

  • Analytical chemistry: 1-Propanethiol finds use as a standard or internal reference material in various analytical techniques like gas chromatography and mass spectrometry [].
  • Environmental science: Due to its distinctive odor, it's sometimes used as a leak detection agent for natural gas pipelines [].

1-Propanethiol, also known as propanethiol or n-propyl mercaptan, is an organic compound with the molecular formula C3H8SC_3H_8S. It is classified as a thiol, which is characterized by the presence of a sulfhydryl group (-SH) replacing the hydroxyl group (-OH) found in alcohols. This compound appears as a colorless liquid with a strong, offensive odor reminiscent of rotten onions or garlic. Its boiling point is approximately 67-68 °C, and it has a density of 0.841 g/mL at 25 °C .

1-Propanethiol is moderately toxic and flammable, emitting irritating or toxic fumes upon combustion. It is slightly soluble in water and more soluble in organic solvents. The compound has various applications in chemical synthesis and industrial processes due to its reactivity and functional properties .

Typical of thiols:

  • Oxidation: Thiols can be oxidized to disulfides or sulfonic acids. For example, 1-propanethiol can be oxidized to form propyl disulfide when treated with oxidizing agents.
  • Nucleophilic Substitution: The sulfhydryl group can act as a nucleophile, allowing 1-propanethiol to react with alkyl halides to form thioethers.
  • Decomposition: Under specific conditions, such as thermal treatment on metal surfaces, 1-propanethiol decomposes into smaller hydrocarbons like propane and propene .

1-Propanethiol can be synthesized through several methods:

  • From Propene: The most common industrial method involves the reaction of propene with hydrogen sulfide under ultraviolet light initiation, leading to an anti-Markovnikov addition .
  • From Sodium Hydrosulfide: Another method includes reacting sodium hydrosulfide with 1-chloropropane to yield 1-propanethiol .
  • Laboratory Synthesis: In laboratory settings, thiols can also be synthesized via reduction of disulfides or through the reaction of thiourea derivatives with alkyl halides.

1-Propanethiol has diverse applications across various fields:

  • Chemical Intermediate: It serves as a precursor for the synthesis of other chemicals, including insecticides and pharmaceuticals.
  • Nanotechnology: In materials science, it is used for capping agents that enhance the thermal stability and light absorption properties of nanoparticles.
  • Self-Assembled Monolayers: It can form self-assembled monolayers on gold surfaces, which are useful in biosensor applications and nanoelectronics .
  • Flavoring Agent: Due to its strong odor, it is sometimes used in small quantities as a flavoring agent in food products.

Interaction studies involving 1-propanethiol focus on its reactivity with various chemicals:

  • It reacts violently with strong oxidants and reducing agents, which poses significant safety risks during handling .
  • Its interactions with metals have been studied for applications in catalysis and surface chemistry. For instance, it decomposes on molybdenum surfaces at elevated temperatures .

Several compounds share similarities with 1-propanethiol due to their structural characteristics or functional groups:

Compound NameMolecular FormulaKey Characteristics
2-PropanethiolC3_3H8_8SIsomeric form; used in similar applications but has different properties due to position of thiol group.
ButanethiolC4_4H10_10SLonger carbon chain; higher boiling point; used similarly in chemical synthesis.
EthanethiolC2_2H6_6SShorter carbon chain; stronger odor; used primarily as an odorant for natural gas.
ThiophenolC6_6H5_5SHContains a phenolic ring; used in organic synthesis and as a reagent.

The uniqueness of 1-propanethiol lies in its specific molecular structure that allows it to serve effectively in both industrial applications and research settings while exhibiting distinct reactivity patterns compared to its analogs .

Physical Description

Propyl mercaptan appears as a colorless liquid with a strong, offensive odor. Moderately toxic. Flash point below 0°F. Less dense than water and slightly soluble in water. Hence floats on water. Used as a chemical intermediate and a herbicide.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid with cabbage-like, sulfuraceous odour
Colorless liquid with an offensive, cabbage-like odor.

Color/Form

COLORLESS, MOBILE LIQUID
Colorless liquid

XLogP3

1.8

Boiling Point

153 °F at 760 mm Hg (USCG, 1999)
67.8 °C
68 °C
153°F

Flash Point

5 °F (USCG, 1999)
-5 °F; -20.5 °C
-20 °C
-5°F

Vapor Density

Relative vapor density (air = 1): 2.63

Density

0.841 at 68 °F (USCG, 1999)
d254 0.84
0.843 g/cu cm at 20 °C
Relative density (water = 1): 0.84
0.842-0.847
0.84

LogP

1.81 (LogP)
1.81
log Kow = 1.81
1.7 (estimated)

Odor

Offensive
Characteristic odor of cabbage

Melting Point

-171 °F (USCG, 1999)
-113.3 °C
Mp -113.3 °
-113.3°C
-113 °C
-172°F

UNII

4AB0N08V2H

Related CAS

6898-84-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1506 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

155 mm Hg at 77 °F (NIOSH, 2016)
154.21 mmHg
154.2 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 25 °C: 20.7 (calculated)
(77°F): 155 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

107-03-9
79869-58-2

Wikipedia

Propyl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

/It is prepared/ by reacting propyl alcohol & hydrogen sulfide ... Sabatier et al, Compt Rend Seanc Acad Sci (paris), 150: 1219, 1910; from propyl alcohol or propyl disulfide & naphthalene ... Mereshkoski, Chem Zentrabl, 86, 982, 1915; Faragher et al, Chem Zentralbl, 99, 119, 1928; from n-propyl chloride & potassium hydrosulfide; also from n-propanol plus bromine plus red phosphorus in presence of sodium sulfate.
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Utilities
1-Propanethiol: ACTIVE

Analytic Laboratory Methods

Propyl mercaptan can be separated & determined by gas chromatography, & identified by mass spectroscopy.
Sulfur-specific detection of propyl mercaptan in air by photoionization in a multiple detector GC system.
Determination of volatile sulfur compounds, including propyl mercaptan, in air at the parts per trillion level by Tenax trapping and GC with flame ionization detection.

Clinical Laboratory Methods

Gas chromatography was used for the detection of mercaptan in the blood.

Interactions

Cysteine, 2-propanethiol, and 2-mercaptoethylamine were found to potentiate the action of bradykinin on the rat blood pressure. These same thiols were ineffective on the in vitro rat ileum, although on the guinea pig ileum only 2-propanethiol was observed to be ineffective.

Dates

Modify: 2023-08-15
Islam et al. Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry, doi: 10.1038/nchem.2703, published online 16 January 2017

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